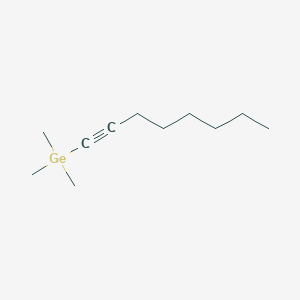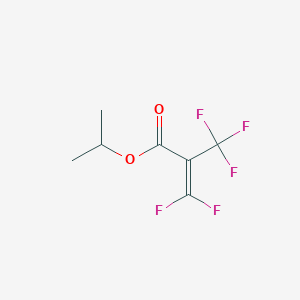
1-Chloro-1-nitropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-nitropropan-2-one is an organic compound with the molecular formula C₃H₄ClNO₃. It is a colorless liquid with a characteristic odor. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitropropan-2-one can be synthesized through the nitration of 1-chloropropan-2-one. The reaction typically involves the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-nitropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-nitropropan-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-1-nitropropan-2-one involves its reactivity with nucleophiles. The compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Comparison with Similar Compounds
1-Nitropropane: A nitroalkane with similar reactivity but different applications.
2-Nitropropane: Another nitroalkane used in industrial applications.
1-Chloro-3-nitropropan-2-ol: A compound with similar functional groups but different reactivity and applications.
Uniqueness: 1-Chloro-1-nitropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62874-95-7 |
|---|---|
Molecular Formula |
C3H4ClNO3 |
Molecular Weight |
137.52 g/mol |
IUPAC Name |
1-chloro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H4ClNO3/c1-2(6)3(4)5(7)8/h3H,1H3 |
InChI Key |
DZHOIPVCVXJOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


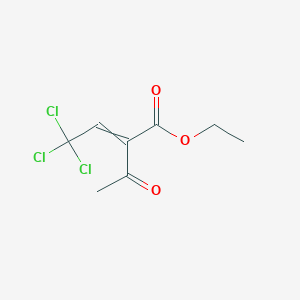
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
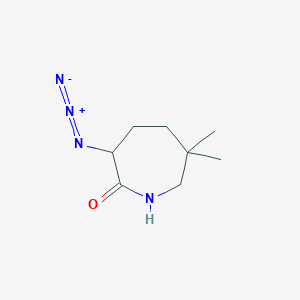
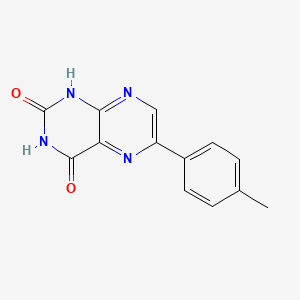
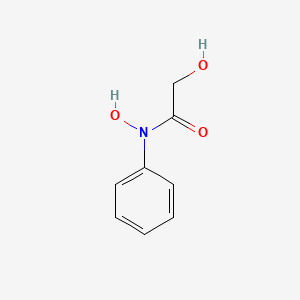
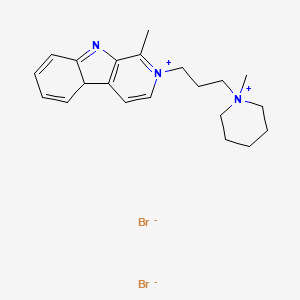
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


